Azane;3,3,3-trifluoropropyl hydrogen sulfate
CAS No.: 80010-35-1
Cat. No.: VC17978922
Molecular Formula: C3H8F3NO4S
Molecular Weight: 211.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80010-35-1 |
|---|---|
| Molecular Formula | C3H8F3NO4S |
| Molecular Weight | 211.16 g/mol |
| IUPAC Name | azane;3,3,3-trifluoropropyl hydrogen sulfate |
| Standard InChI | InChI=1S/C3H5F3O4S.H3N/c4-3(5,6)1-2-10-11(7,8)9;/h1-2H2,(H,7,8,9);1H3 |
| Standard InChI Key | OROZLZDKJQSQML-UHFFFAOYSA-N |
| Canonical SMILES | C(COS(=O)(=O)O)C(F)(F)F.N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Azane;3,3,3-trifluoropropyl hydrogen sulfate is an ionic compound comprising a 3,3,3-trifluoropropyl hydrogen sulfate anion () and an ammonium cation () . The trifluoropropyl chain () is electron-withdrawing, polarizing the sulfate group and enhancing its electrophilicity. The sulfate group () participates in hydrogen bonding and ionic interactions, influencing solubility and reactivity.
The compound’s canonical SMILES representation () and InChIKey () provide precise descriptors for its stereochemistry and functional group arrangement .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.16 g/mol | |
| Solubility | Soluble in polar solvents | |
| Stability | Stable under dry conditions | |
| Density | Not reported | - |
The compound’s solubility in polar solvents like water and ethanol stems from its ionic nature and hydrogen-bonding capacity. Stability is maintained in anhydrous environments, though hydrolysis may occur under strongly acidic or basic conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the esterification of 3,3,3-trifluoropropanol with sulfuric acid:
Subsequent neutralization with ammonia yields the ammonium salt :
Reaction conditions typically involve controlled temperatures (0–5°C) to minimize side reactions, with yields exceeding 70% after purification.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance efficiency and scalability. Catalysts such as heteropoly acids may accelerate esterification, while in-line spectroscopic monitoring ensures product consistency. Challenges include managing exothermic reactions and isolating the hygroscopic product.
Chemical Reactivity and Mechanistic Insights
Sulfate Group Reactivity
The hydrogen sulfate group undergoes nucleophilic substitution () with alcohols, amines, and thiols, facilitating the synthesis of sulfated derivatives . For example:
This reactivity is exploited in modifying polysaccharides and flavonoids to enhance their bioactivity .
Trifluoropropyl Group Effects
The group stabilizes adjacent carbocations through inductive effects, enabling Friedel-Crafts alkylation and other electrophilic substitutions. For instance, the compound can alkylate aromatic rings under acidic conditions:
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile sulfating agent, transferring the group to nucleophiles. In flavonoid sulfation, it modifies hydroxyl groups, altering solubility and receptor binding . For example, quercetin sulfation enhances its bioavailability in pharmacological studies .
Material Science
Fluorinated polymers incorporating this compound exhibit enhanced thermal stability and hydrophobicity. Applications include coatings for electronic components and anti-fouling surfaces.
Biological and Toxicological Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume